molecular formula C19H31NO B1437586 4-(2-Cyclohexylethoxy)-N-neopentylaniline CAS No. 1040693-52-4

4-(2-Cyclohexylethoxy)-N-neopentylaniline

Cat. No.: B1437586
CAS No.: 1040693-52-4
M. Wt: 289.5 g/mol
InChI Key: FOTYCYDONCOHDO-UHFFFAOYSA-N
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Description

4-(2-Cyclohexylethoxy)-N-neopentylaniline is a synthetic organic compound known for its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a cyclohexylethoxy group and a neopentyl group attached to an aniline moiety, which imparts unique chemical and physical properties.

Mechanism of Action

Target of Action

The primary target of 4-(2-Cyclohexylethoxy)-N-neopentylaniline is the Nuclear factor erythroid 2-related factor 2 (Nrf2) . Nrf2 is a transcription factor that plays a crucial role in mediating protection against oxidative and xenobiotic stresses . It is responsible for the coordinated up-regulation of genes in response to oxidative stress and the regulation of cellular redox conditions .

Mode of Action

This compound interacts with Nrf2, inhibiting its signaling pathway . The compound’s mode of action is primarily through the inhibition of Nrf2 activity, which in turn affects the transcription of major phase II and cytoprotective antioxidant genes .

Biochemical Pathways

The compound’s interaction with Nrf2 affects the antioxidant response element (ARE) pathway . The ARE pathway plays a major role in mediating protection against cellular damage due to oxidative stress and inflammation . By inhibiting Nrf2, this compound disrupts the normal functioning of this pathway, leading to changes in the expression of antioxidant and phase II drug-metabolizing enzymes .

Pharmacokinetics

The compound’s effectiveness as a radiosensitizer suggests it may have good bioavailability .

Result of Action

The inhibition of Nrf2 by this compound results in a decrease in the transcription of antioxidant and phase II drug-metabolizing enzymes . This can lead to increased oxidative stress within cells . In the context of cancer treatment, this compound has been shown to increase the radiosensitivity of several lung cancer cells in vitro and in vivo .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, oxidative stress conditions can enhance the compound’s ability to inhibit Nrf2 . .

Biochemical Analysis

Biochemical Properties

4-(2-Cyclohexylethoxy)-N-neopentylaniline plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant proteins . By modulating Nrf2 activity, this compound can influence cellular redox balance and oxidative stress responses. Additionally, it has been observed to inhibit the activity of certain enzymes involved in metabolic pathways, further highlighting its biochemical significance .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the Nrf2 signaling pathway, leading to changes in the expression of genes involved in antioxidant defense and detoxification . Moreover, this compound has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting cellular energy production and overall metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves its interaction with Nrf2, where it inhibits the binding of Nrf2 to antioxidant response elements (ARE) in the promoter regions of target genes . This inhibition leads to a decrease in the expression of antioxidant proteins and enzymes, thereby modulating the cellular response to oxidative stress. Additionally, this compound can bind to and inhibit specific enzymes, further influencing cellular processes and metabolic pathways .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been observed to result in sustained modulation of cellular redox balance and metabolic activity, indicating its potential for prolonged therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance antioxidant defense mechanisms and improve cellular function . At higher doses, it can exhibit toxic effects, including oxidative stress and cellular damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the Nrf2 signaling pathway, which plays a crucial role in cellular antioxidant defense and detoxification . By modulating the activity of enzymes involved in these pathways, this compound can alter metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been observed to interact with membrane transporters, facilitating its uptake and distribution within cells . Additionally, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals, further influencing its biochemical and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Cyclohexylethoxy)-N-neopentylaniline typically involves the reaction of 4-(2-cyclohexylethoxy)aniline with neopentyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the aniline nitrogen attacks the electrophilic carbon of the neopentyl bromide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2-Cyclohexylethoxy)-N-neopentylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate (K2CO3), solvents like dimethylformamide (DMF)

Major Products Formed

    Oxidation: Quinones, oxidized aniline derivatives

    Reduction: Reduced amine derivatives

    Substitution: Alkylated or acylated aniline derivatives

Comparison with Similar Compounds

4-(2-Cyclohexylethoxy)-N-neopentylaniline can be compared with other Nrf2 inhibitors and radiosensitizers:

List of Similar Compounds

  • IM3829
  • Brusatol
  • All-trans retinoic acid (ATRA)

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo a variety of chemical reactions, making it a valuable building block in organic synthesis. Additionally, its ability to inhibit the Nrf2 pathway and enhance the effectiveness of radiotherapy highlights its potential as a therapeutic agent in cancer treatment.

Properties

IUPAC Name

4-(2-cyclohexylethoxy)-N-(2,2-dimethylpropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO/c1-19(2,3)15-20-17-9-11-18(12-10-17)21-14-13-16-7-5-4-6-8-16/h9-12,16,20H,4-8,13-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTYCYDONCOHDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC1=CC=C(C=C1)OCCC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201199422
Record name 4-(2-Cyclohexylethoxy)-N-(2,2-dimethylpropyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201199422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040693-52-4
Record name 4-(2-Cyclohexylethoxy)-N-(2,2-dimethylpropyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1040693-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Cyclohexylethoxy)-N-(2,2-dimethylpropyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201199422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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